molecular formula C6H5NO3S2 B2603523 5-Methyl-1,1-dioxothieno[3,2-d][1,2]thiazol-3-one CAS No. 70842-26-1

5-Methyl-1,1-dioxothieno[3,2-d][1,2]thiazol-3-one

Cat. No. B2603523
CAS No.: 70842-26-1
M. Wt: 203.23
InChI Key: LKDBZFCQBQTOMF-UHFFFAOYSA-N
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Patent
US04233333

Procedure details

A mixture of 0.5 gm (2.26 millimols) of 5-methyl-2-sulfamoyl-thiophene-3-carboxylic acid, 0.5 gm (2.2 millimols) of phosphorus pentachloride and 30 ml of anhydrous toluene was refluxed for 9 hours. The mixture was worked up in analogy to Example 1 and yielded 0.41 gm (89% of theory) of 5-methyl-thieno[3,2-d]isothiazole-3-(2H)-one-1,1-dioxide.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:6][C:5]([S:7](=[O:10])(=[O:9])[NH2:8])=[C:4]([C:11]([OH:13])=O)[CH:3]=1.P(Cl)(Cl)(Cl)(Cl)Cl>C1(C)C=CC=CC=1>[CH3:1][C:2]1[S:6][C:5]2[S:7](=[O:10])(=[O:9])[NH:8][C:11](=[O:13])[C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
CC1=CC(=C(S1)S(N)(=O)=O)C(=O)O
Name
Quantity
0.5 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 9 hours
Duration
9 h

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=2C(NS(C2S1)(=O)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.41 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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